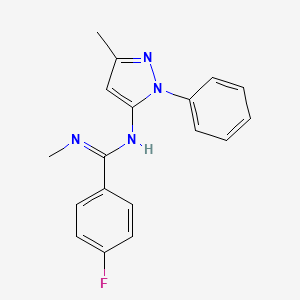
N-Acetylneuraminic Acid Pentamer alpha(2-8)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetylneuraminic Acid Pentamer alpha(2-8) is a high molecular weight polysaccharide composed of five N-acetylneuraminic acid (Neu5Ac) units linked via alpha(2-8) glycosidic bonds. This compound is a derivative of sialic acid, which plays a crucial role in various biological processes, including cell-cell interactions, signaling, and pathogen recognition .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylneuraminic Acid Pentamer alpha(2-8) typically involves the chemical polymerization of N-acetylneuraminic acid monomers. The process begins with the activation of the carboxyl group of N-acetylneuraminic acid using a coupling reagent such as carbodiimide. This is followed by the formation of glycosidic bonds between the monomers under acidic conditions .
Industrial Production Methods
Industrial production of N-Acetylneuraminic Acid Pentamer alpha(2-8) is more complex and involves multiple steps to ensure high purity and yield. The process includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired pentamer from other oligomers and monomers .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetylneuraminic Acid Pentamer alpha(2-8) undergoes various chemical reactions, including:
Substitution: Substitution reactions involve the replacement of functional groups within the compound.
Common Reagents and Conditions
Oxidation: Periodate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides in the presence of a base such as pyridine.
Major Products
The major products formed from these reactions include oxidized fragments, reduced derivatives, and substituted analogs of N-Acetylneuraminic Acid Pentamer alpha(2-8) .
Applications De Recherche Scientifique
N-Acetylneuraminic Acid Pentamer alpha(2-8) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Acetylneuraminic Acid Pentamer alpha(2-8) involves its interaction with specific molecular targets such as sialic acid-binding lectins and receptors on cell surfaces. These interactions can modulate cell signaling pathways, influence cell adhesion, and affect immune responses . The compound’s effects are mediated through the binding of its sialic acid residues to these targets, leading to downstream biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetylneuraminic Acid Monomer: A single unit of sialic acid with similar biological functions but lower molecular weight.
N-Acetylneuraminic Acid Dimer: Composed of two N-acetylneuraminic acid units linked via glycosidic bonds.
N-Acetylneuraminic Acid Trimer: Contains three N-acetylneuraminic acid units.
Uniqueness
N-Acetylneuraminic Acid Pentamer alpha(2-8) is unique due to its higher molecular weight and the presence of multiple sialic acid units, which enhance its biological activity and binding affinity to molecular targets. This makes it more effective in applications requiring strong and specific interactions with sialic acid-binding proteins .
Propriétés
IUPAC Name |
(4S,5R)-5-acetamido-2-[(1S,2R)-1-[(3R,4S)-3-acetamido-6-[(1S,2R)-1-[(3R,4S)-3-acetamido-6-[(1S,2R)-1-[(3R,4S)-3-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H87N5O41/c1-16(66)56-32(21(71)6-22(72)47(84)85)42(83)38(79)28(12-62)94-52(48(86)87)8-24(74)34(58-18(3)68)44(99-52)40(81)30(14-64)96-54(50(90)91)10-26(76)36(60-20(5)70)46(101-54)41(82)31(15-65)97-55(51(92)93)9-25(75)35(59-19(4)69)45(100-55)39(80)29(13-63)95-53(49(88)89)7-23(73)33(57-17(2)67)43(98-53)37(78)27(77)11-61/h21,23-46,61-65,71,73-83H,6-15H2,1-5H3,(H,56,66)(H,57,67)(H,58,68)(H,59,69)(H,60,70)(H,84,85)(H,86,87)(H,88,89)(H,90,91)(H,92,93)/t21-,23-,24-,25-,26-,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43?,44?,45?,46?,52?,53?,54?,55?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANAKXYVEIHDFV-JLSNPXASSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC(CO)C(C2C(C(CC(O2)(C(=O)O)OC(CO)C(C3C(C(CC(O3)(C(=O)O)OC(CO)C(C4C(C(CC(O4)(C(=O)O)OC(CO)C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)NC(=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](CC(OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H](CO)[C@H](C2[C@@H]([C@H](CC(O2)(C(=O)O)O[C@H](CO)[C@H](C3[C@@H]([C@H](CC(O3)(C(=O)O)O[C@H](CO)[C@H](C4[C@@H]([C@H](CC(O4)(C(=O)O)O[C@H](CO)[C@H]([C@@H]([C@@H]([C@H](CC(=O)C(=O)O)O)NC(=O)C)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)NC(=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H87N5O41 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1474.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3001055.png)
![5-[(4-methoxyphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B3001058.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B3001060.png)

![6-Methyl-4-azaspiro[2.5]octane;hydrochloride](/img/structure/B3001065.png)



![2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N-methylacetamide](/img/structure/B3001069.png)
![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B3001070.png)

